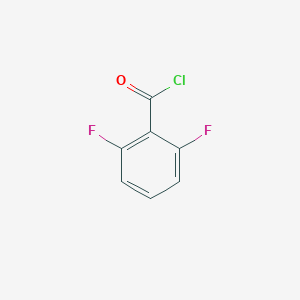

2,6-Difluorobenzoyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-difluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O/c8-7(11)6-4(9)2-1-3-5(6)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRHUZEVERIHEPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90170988 | |

| Record name | 2,6-Difluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18063-02-0 | |

| Record name | 2,6-Difluorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18063-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluorobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018063020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Difluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-difluorobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2,6-Difluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the core physical properties of 2,6-difluorobenzoyl chloride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The information is presented for easy reference and includes a summary of quantitative data and a logical representation of its primary application.

Core Physical and Chemical Properties

This compound is a colorless to light orange or yellow, clear liquid.[1][2] It is known to be sensitive to moisture and can hydrolyze to form the corresponding carboxylic acid; therefore, it should be handled under anhydrous conditions.[2][3]

Quantitative Physical Properties

The following table summarizes the key physical properties of this compound, compiled from various sources for easy comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃ClF₂O | [1][4] |

| Molecular Weight | 176.55 g/mol | [1][5][6] |

| Density | 1.404 g/mL at 25 °C | [5][6] |

| 1.407 g/mL | [7] | |

| 1.41 g/mL | [1] | |

| Boiling Point | 72-77 °C at 13 mmHg | [1][5][6][7] |

| Refractive Index | n20/D 1.501 | [5][6] |

| n20/D 1.5 | [1] | |

| 1.4988 | [7] | |

| Flash Point | 46 °C (closed cup) | [5][6] |

| 72 °C (162 °F) | [7] | |

| Purity | ≥ 97% (GC) | [1] |

| 99% | [5][6] |

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of this compound are not detailed in the provided search results, standard laboratory procedures are employed for these measurements. Below are generalized methodologies for the key experiments.

-

Density Measurement: The density of a liquid like this compound is typically determined using a pycnometer or a digital density meter. The mass of a known volume of the substance is measured at a specific temperature, often 25 °C, to calculate the density.

-

Boiling Point Determination: The boiling point is measured under reduced pressure (e.g., 13 mmHg) due to the compound's reactivity and to prevent decomposition at higher temperatures. A common method involves heating the liquid in a distillation apparatus and recording the temperature at which the vapor and liquid phases are in equilibrium.

-

Refractive Index Measurement: The refractive index is determined using a refractometer, typically an Abbé refractometer. A small sample of the liquid is placed on the prism, and the instrument measures the extent to which light is bent as it passes through the sample at a specific temperature (usually 20 °C) and wavelength (typically the sodium D-line).

-

Flash Point Determination: The flash point is determined using a closed-cup tester, such as a Pensky-Martens or Cleveland open-cup apparatus. The substance is heated at a controlled rate, and an ignition source is periodically passed over the surface of the liquid to determine the lowest temperature at which the vapors will ignite.

-

Purity Analysis by Gas Chromatography (GC): The purity of this compound is commonly assessed using gas chromatography. A small amount of the sample is injected into the instrument, where it is vaporized and passed through a column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase, and a detector measures the amount of each component, allowing for the calculation of purity.

Logical Relationship in Synthesis

This compound is a versatile building block in organic synthesis. Its primary role is as an acylating agent, where it is used to introduce the 2,6-difluorobenzoyl group into other molecules. This is a crucial step in the synthesis of various pharmaceuticals and agrochemicals.

Caption: Logical workflow of this compound in synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CAS 18063-02-0: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound 99 18063-02-0 [sigmaaldrich.com]

- 6. This compound 99 18063-02-0 [sigmaaldrich.com]

- 7. This compound, 98%, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]

An In-depth Technical Guide to the Chemical Properties of 2,6-Difluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2,6-difluorobenzoyl chloride. It is an essential resource for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries who utilize this versatile reagent. This document details its physical and spectroscopic properties, outlines detailed experimental protocols for its synthesis and key reactions, and presents its applications in the synthesis of bioactive molecules.

Introduction

This compound is an important acylating agent and a key building block in the synthesis of a variety of specialty chemicals, pharmaceuticals, and agrochemicals.[1] The presence of two fluorine atoms on the benzene ring significantly influences the reactivity of the acyl chloride group, enhancing its electrophilicity and making it a valuable tool in organic synthesis. This guide aims to provide a detailed technical resource on the chemical properties and applications of this compound.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a pungent odor.[1] It is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis to 2,6-difluorobenzoic acid.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₃ClF₂O | |

| Molecular Weight | 176.55 g/mol | |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 72-77 °C at 13 mmHg | |

| Density | 1.404 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.501 | |

| CAS Number | 18063-02-0 | [2] |

Spectroscopic Data

The structural features of this compound can be confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Key Peaks / Shifts | Interpretation |

| ¹H NMR | Aromatic protons typically appear in the range of 7.0-7.6 ppm. | The specific splitting patterns are influenced by fluorine-proton coupling. |

| ¹³C NMR | Carbonyl carbon (C=O) is expected around 165-175 ppm. Aromatic carbons are observed between 110-165 ppm, with carbon-fluorine coupling evident. | The chemical shifts are influenced by the strong electron-withdrawing effects of the fluorine and chlorine atoms. |

| FT-IR (cm⁻¹) | ~1780-1750 (s) | C=O stretching of the acyl chloride. |

| ~1600-1450 (m) | Aromatic C=C stretching. | |

| ~1300-1100 (s) | C-F stretching. |

Note: Specific spectral data can vary slightly depending on the solvent and instrument used.

Experimental Protocols

Synthesis of this compound from 2,6-Difluorobenzoic Acid

This protocol describes the conversion of 2,6-difluorobenzoic acid to this compound using thionyl chloride.

Materials:

-

2,6-Difluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene

-

Round-bottom flask with reflux condenser and drying tube

-

Magnetic stirrer and heating mantle

-

Distillation apparatus

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a calcium chloride drying tube, add 2,6-difluorobenzoic acid (1 equivalent).

-

Add anhydrous toluene to the flask.

-

Slowly add thionyl chloride (1.5-2.0 equivalents) to the suspension at room temperature with stirring.

-

Add a catalytic amount of anhydrous DMF (a few drops).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

Diagram 1: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Amide Formation: Reaction with an Amine

This protocol provides a general procedure for the synthesis of N-substituted-2,6-difluorobenzamides.

Materials:

-

This compound

-

Primary or secondary amine

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (Et₃N) or pyridine as a base

-

Separatory funnel

-

Standard work-up and purification equipment

Procedure:

-

Dissolve the amine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1 equivalent) in anhydrous DCM to the cooled amine solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, followed by a dilute acid solution (e.g., 1M HCl) to remove excess amine and triethylamine hydrochloride, and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude amide can be purified by recrystallization or column chromatography.

Diagram 2: Amide Formation Reaction

Caption: General workflow for the synthesis of amides.

Chemical Reactivity and Applications

This compound is a reactive acyl chloride that readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles.

Reactions with Nucleophiles

The carbonyl carbon of this compound is highly electrophilic due to the inductive effect of the two fluorine atoms and the chlorine atom. It reacts with:

-

Amines: to form amides.

-

Alcohols: to form esters.

-

Water: to hydrolyze to 2,6-difluorobenzoic acid.

-

Carbanions (e.g., Grignard reagents): to form ketones.

Diagram 3: Reactivity with Nucleophiles

Caption: Reactions of this compound with various nucleophiles.

Synthesis of Lufenuron

A significant application of this compound is in the synthesis of the benzoylurea insecticide, lufenuron. In this synthesis, this compound is a precursor to 2,6-difluorobenzoyl isocyanate, which then reacts with a substituted aniline to form the final product.

Diagram 4: Lufenuron Synthesis Pathway

References

Spectroscopic Profile of 2,6-Difluorobenzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 2,6-difluorobenzoyl chloride (CAS No. 18063-02-0). Due to the limited availability of experimentally derived NMR data in public databases, this document presents a combination of reported data, predicted spectroscopic values based on analogous compounds, and generalized experimental protocols for acquiring such data.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a pungent odor.[1][2] It is an aromatic acyl chloride that is sensitive to moisture and serves as a reactive intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1]

| Property | Value | Reference |

| Molecular Formula | C₇H₃ClF₂O | [3][4] |

| Molecular Weight | 176.548 g/mol | [3] |

| CAS Number | 18063-02-0 | [3][4] |

| Boiling Point | 72-77 °C at 13 mmHg | [4] |

| Density | 1.404 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.501 | [4] |

Spectroscopic Data

Infrared (IR) Spectroscopy

An experimental gas-phase IR spectrum for this compound is available from the NIST/EPA Gas-Phase Infrared Database.[3] Key absorptions are expected for the carbonyl (C=O) stretching, C-F stretching, and aromatic C-H and C=C stretching vibrations.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (acid chloride) | ~1750-1800 |

| Ar-F | ~1200-1300 |

| Ar C=C | ~1400-1600 |

| Ar C-H | ~3000-3100 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3, H-5 | 7.0 - 7.2 | Triplet | ~8-10 (³JHH) |

| H-4 | 7.4 - 7.6 | Multiplet |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| C=O | 165 - 170 | Triplet | ²JCF ~ 20-30 |

| C-1 | 115 - 120 | Multiplet | |

| C-2, C-6 | 160 - 165 | Doublet of Doublets | ¹JCF ~ 240-260, ³JCCF ~ 5-10 |

| C-3, C-5 | 112 - 115 | Doublet | ²JCCF ~ 15-25 |

| C-4 | 130 - 135 | Triplet | ³JCCCF ~ 5-10 |

Predicted ¹⁹F NMR Data

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| F-2, F-6 | -110 to -130 | Multiplet |

Note: ¹⁹F NMR chemical shifts are referenced to CFCl₃.

Mass Spectrometry (MS)

While a specific mass spectrum for this compound was not found, the expected molecular ion peak [M]⁺ would be observed at m/z = 176, with an isotopic peak [M+2]⁺ at m/z = 178 due to the presence of ³⁷Cl. Key fragmentation patterns would likely involve the loss of Cl (m/z = 141) and CO (m/z = 113).

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube. The use of an inert atmosphere is recommended due to the compound's moisture sensitivity.

-

¹H NMR Acquisition : Acquire the proton spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

-

¹⁹F NMR Acquisition : Acquire the fluorine spectrum. ¹⁹F NMR is a highly sensitive nucleus, and a sufficient spectrum can often be obtained with a small number of scans.

Infrared (IR) Spectroscopy

-

Sample Preparation : For a liquid sample, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition : Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer. For a volatile compound like this, a Gas Chromatography-Mass Spectrometry (GC-MS) interface is ideal.

-

Ionization : Use Electron Impact (EI) ionization at 70 eV to generate fragment ions and a molecular ion peak.

-

Data Acquisition : Acquire the mass spectrum over a suitable m/z range (e.g., 40-300).

Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. CAS 18063-02-0: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound 99 18063-02-0 [sigmaaldrich.com]

- 5. 2,6-Difluorobenzyl chloride(697-73-4) 13C NMR spectrum [chemicalbook.com]

- 6. 2,6-Difluorobenzyl chloride 97 697-73-4 [sigmaaldrich.com]

- 7. 2,6-Difluorobenzyl chloride(697-73-4) 1H NMR spectrum [chemicalbook.com]

- 8. 2,4-Difluorobenzoyl chloride(72482-64-5) 13C NMR [m.chemicalbook.com]

An In-depth Technical Guide to the NMR Analysis of 2,6-Difluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and Nuclear Magnetic Resonance (NMR) analysis of 2,6-difluorobenzoyl chloride. Due to the limited availability of directly published experimental NMR data for this compound, this guide presents a detailed, predicted ¹H and ¹³C NMR analysis based on established spectroscopic principles and data from structurally analogous compounds. A generalized, high-yield experimental protocol for the synthesis of this compound from 2,6-difluorobenzoic acid is also provided, along with a standard procedure for sample preparation for NMR analysis.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the known effects of electron-withdrawing substituents (fluorine and carbonyl chloride) on the chemical shifts and coupling constants of aromatic systems. Data from benzoyl chloride and 2,6-dichlorobenzoyl chloride were used as a reference for these predictions.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~ 7.60 - 7.75 | Triplet of triplets (tt) | J(H,H) ≈ 8.4, J(H,F) ≈ 6.0 | 1H | H-4 |

| ~ 7.10 - 7.25 | Doublet of triplets (dt) | J(H,H) ≈ 8.4, J(H,F) ≈ 2.0 | 2H | H-3, H-5 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Assignment |

| ~ 164.0 | Triplet (t) | C=O |

| ~ 160.0 | Doublet of triplets (dt) | C-2, C-6 |

| ~ 135.0 | Triplet (t) | C-4 |

| ~ 115.0 | Doublet (d) | C-1 |

| ~ 112.0 | Doublet of doublets (dd) | C-3, C-5 |

Experimental Protocols

Synthesis of this compound

This protocol describes a general and reliable method for the preparation of this compound from 2,6-difluorobenzoic acid using thionyl chloride. This reaction is known to be efficient for the synthesis of acyl chlorides from carboxylic acids.[1]

Materials:

-

2,6-Difluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene

-

Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add 2,6-difluorobenzoic acid.

-

Add anhydrous toluene to the flask to create a slurry.

-

Add a catalytic amount (1-2 drops) of anhydrous DMF to the mixture.

-

Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the slurry via a dropping funnel at room temperature.

-

After the addition is complete, gently heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction progress can be monitored by the dissolution of the solid 2,6-difluorobenzoic acid.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. To ensure complete removal of thionyl chloride, anhydrous toluene can be added and co-evaporated a couple of times.

-

The resulting crude this compound can be purified by distillation under reduced pressure to yield a colorless liquid.

NMR Sample Preparation

Due to the reactive nature of acyl chlorides, it is crucial to use anhydrous conditions during NMR sample preparation to prevent hydrolysis back to the carboxylic acid.

Materials:

-

This compound

-

Anhydrous deuterated chloroform (CDCl₃)

-

Dry NMR tube and cap

-

Dry syringe or pipette

Procedure:

-

Take a clean and dry 5 mm NMR tube.

-

In a dry environment (e.g., a glove box or under a stream of inert gas), add approximately 0.6 mL of anhydrous CDCl₃ to the NMR tube.

-

Using a dry syringe or pipette, add 1-2 drops of the purified this compound to the solvent in the NMR tube.

-

Cap the NMR tube securely.

-

Gently invert the tube several times to ensure the sample is thoroughly mixed.

-

The sample is now ready for NMR analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and subsequent NMR analysis of this compound.

Caption: Synthesis and NMR analysis workflow for this compound.

Molecular Structure and NMR Assignments

This diagram shows the molecular structure of this compound with the predicted proton and carbon assignments for NMR analysis.

Caption: Structure of this compound with atom numbering for NMR.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 2,6-Difluorobenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, bonding, and key chemical data for 2,6-difluorobenzoyl chloride. This compound is a significant building block in the synthesis of pharmaceuticals and agrochemicals, where the incorporation of the 2,6-difluorobenzoyl moiety can impart desirable biological and physicochemical properties.

General and Physicochemical Properties

This compound is a colorless to pale yellow liquid with a pungent odor.[1] It is reactive and moisture-sensitive, readily hydrolyzing to the corresponding carboxylic acid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₇H₃ClF₂O | [2][3][4] |

| Molecular Weight | 176.55 g/mol | [4] |

| CAS Number | 18063-02-0 | [2][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 72-77 °C at 13 mmHg | [4] |

| Density | 1.404 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.501 | [4] |

Molecular Structure and Bonding

The geometry of the benzene ring is expected to be largely planar. The acyl chloride group (–COCl) will also be planar, but steric hindrance from the ortho-fluorine atoms may cause it to be twisted out of the plane of the benzene ring. The C-F bonds are strong and polar, influencing the electron distribution and reactivity of the aromatic ring. Similarly, the C-Cl bond in the acyl chloride group is reactive, making the compound an excellent acylating agent.

Due to the lack of experimental crystallographic or detailed computational studies in the public domain, precise bond lengths and angles cannot be tabulated.

Caption: 2D Molecular Structure of this compound.

Spectroscopic Data

Detailed assigned spectroscopic data for this compound are not widely reported. However, based on its structure, the following spectral characteristics are expected.

Infrared (IR) Spectroscopy

A gas-phase IR spectrum is available from the NIST WebBook.[2][3] Key vibrational frequencies would include:

-

C=O Stretch: A strong absorption band is expected in the region of 1750-1800 cm⁻¹, characteristic of an acyl chloride.

-

C-F Stretch: Strong absorptions corresponding to the C-F stretching vibrations are anticipated in the 1200-1300 cm⁻¹ region.

-

C-Cl Stretch: A band in the 600-800 cm⁻¹ region is expected for the C-Cl stretch.

-

Aromatic C=C Stretch: Bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The aromatic protons would appear in the region of 7.0-8.0 ppm. The proton at the 4-position would likely be a triplet, and the protons at the 3 and 5-positions would be a doublet of doublets, coupled to the adjacent proton and fluorine atoms.

-

¹³C NMR: The carbonyl carbon would be significantly downfield, expected in the 160-170 ppm region. The aromatic carbons bonded to fluorine would show large C-F coupling constants.

-

¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms, likely in the range of -100 to -140 ppm relative to CFCl₃.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) at m/z = 176, with an M+2 peak at m/z = 178 with approximately one-third the intensity, characteristic of the presence of one chlorine atom. Common fragmentation patterns would involve the loss of the chlorine atom (M-35) and the loss of the COCl group (M-63).

Experimental Protocols

Synthesis of this compound

A standard method for the synthesis of acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The following is a plausible protocol adapted from the synthesis of the similar compound, 2-fluorobenzoyl chloride.[5]

Reaction:

Materials:

-

2,6-Difluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous benzene or toluene (solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap for acidic gases, a mixture of 2,6-difluorobenzoic acid (1 equivalent) and an excess of thionyl chloride (2-3 equivalents) is prepared in a minimal amount of anhydrous benzene or toluene.

-

The reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction can be monitored by the cessation of HCl and SO₂ evolution.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

Excess thionyl chloride and the solvent are removed by distillation, initially at atmospheric pressure and then under reduced pressure.

-

The crude this compound is then purified by vacuum distillation.

References

Synthesis of 2,6-Difluorobenzoyl Chloride from 2,6-Difluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,6-difluorobenzoyl chloride from 2,6-difluorobenzoic acid, a crucial transformation for the preparation of various pharmaceuticals and agrochemicals. The presence of the difluorinated phenyl ring imparts unique properties to derivative molecules, making this acyl chloride a valuable intermediate in organic synthesis. This document provides a comparative overview of common synthetic methods, detailed experimental protocols, and relevant quantitative data to support laboratory research and development.

Introduction

This compound is a highly reactive acylating agent utilized in the synthesis of a wide range of biologically active molecules. The conversion of 2,6-difluorobenzoic acid to its corresponding acyl chloride is a fundamental step that activates the carboxylic acid moiety for subsequent nucleophilic acyl substitution reactions. The most common and effective methods for this transformation involve the use of chlorinating agents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). The choice of reagent can influence reaction conditions, yield, and purity of the final product.

Comparative Analysis of Synthetic Pathways

The selection of a chlorinating agent for the synthesis of this compound is a critical parameter. Both thionyl chloride and oxalyl chloride are effective; however, they differ in their reactivity and the nature of their byproducts. Thionyl chloride produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which are readily removed from the reaction mixture. Oxalyl chloride decomposes to carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl), which are also volatile. Oxalyl chloride is often considered a milder reagent and can sometimes be used for substrates sensitive to the more aggressive nature of thionyl chloride.

A third, less common but effective, reagent is triphosgene (bis(trichloromethyl) carbonate), which serves as a safer solid substitute for phosgene gas and offers high yields under mild conditions.[1]

Table 1: Comparison of Chlorinating Agents for the Synthesis of Acyl Chlorides

| Chlorinating Agent | Typical Reaction Conditions | Advantages | Disadvantages |

| Thionyl Chloride (SOCl₂) | Reflux, often with a catalytic amount of DMF | Inexpensive, volatile byproducts (SO₂, HCl) | Can be harsh for sensitive substrates, requires heating |

| Oxalyl Chloride ((COCl)₂) | Room temperature or gentle heating, often with a catalytic amount of DMF | Milder conditions, volatile byproducts (CO, CO₂, HCl) | More expensive than thionyl chloride |

| Triphosgene (BTC) | Mild heating (e.g., 80°C), requires a catalyst (e.g., DMF) | Solid, safer to handle than phosgene, high yields[1] | More expensive, may require filtration of unreacted reagent |

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound using thionyl chloride and oxalyl chloride.

Synthesis using Thionyl Chloride

This method is a robust and widely used procedure for the preparation of acyl chlorides.

Reaction Scheme:

Caption: Synthesis of this compound using Thionyl Chloride.

Materials:

-

2,6-Difluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Anhydrous toluene (or other inert solvent)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing aqueous NaOH), and a dropping funnel, add 2,6-difluorobenzoic acid (1.0 eq).

-

Add anhydrous toluene to the flask to create a stirrable suspension.

-

Add a catalytic amount of N,N-dimethylformamide (e.g., 1-2 drops per 10 g of carboxylic acid).

-

Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension via the dropping funnel at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux (typically 80-90°C) and maintain for 2-4 hours, or until the evolution of gas ceases and the reaction mixture becomes a clear solution.

-

Monitor the reaction progress by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC to check for the disappearance of the starting carboxylic acid.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent by distillation, initially at atmospheric pressure, followed by vacuum distillation.

-

The crude this compound is then purified by fractional distillation under reduced pressure.

Synthesis using Oxalyl Chloride

This method is preferred for its milder reaction conditions.

Reaction Scheme:

Caption: Synthesis of this compound using Oxalyl Chloride.

Materials:

-

2,6-Difluorobenzoic acid

-

Oxalyl chloride ((COCl)₂)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Anhydrous dichloromethane (DCM) or other inert solvent

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,6-difluorobenzoic acid (1.0 eq) in anhydrous dichloromethane.

-

Add a catalytic amount of N,N-dimethylformamide (1-2 drops).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add oxalyl chloride (1.2 - 1.5 eq) dropwise to the stirred solution. Vigorous gas evolution will be observed.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.

-

Monitor the reaction by TLC or GC analysis of a quenched aliquot.

-

Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent and excess oxalyl chloride.

-

The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Quantitative Data

The following table summarizes the key physical and chemical properties of this compound.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₃ClF₂O | [2][3] |

| Molecular Weight | 176.55 g/mol | |

| CAS Number | 18063-02-0 | |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 72-77 °C at 13 mmHg | |

| Density | 1.404 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.501 |

Purification and Characterization

Purification:

The primary method for purifying this compound is vacuum distillation .[5] This is crucial to avoid thermal decomposition that can occur at its atmospheric boiling point.

General Procedure for Vacuum Distillation:

-

Assemble a standard vacuum distillation apparatus. Ensure all glassware is thoroughly dried.

-

Place the crude this compound in the distillation flask with a magnetic stir bar.

-

Slowly apply vacuum to the system.

-

Gently heat the distillation flask using a heating mantle.

-

Collect the fraction that distills at the expected boiling point under the applied pressure (e.g., 72-77 °C at 13 mmHg).

Characterization:

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the carbonyl (C=O) stretching of the acyl chloride, typically in the region of 1780-1740 cm⁻¹. The NIST WebBook provides a reference gas-phase IR spectrum for this compound.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show signals corresponding to the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon and the aromatic carbons, with characteristic splitting patterns due to fluorine coupling.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance for the two equivalent fluorine atoms.

-

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.

Safety Considerations

-

This compound is a corrosive and moisture-sensitive compound.[4] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

The chlorinating agents, thionyl chloride and oxalyl chloride, are toxic and corrosive and react violently with water. They should be handled with extreme care.

-

The reactions produce acidic gases (HCl, SO₂, CO, CO₂) which must be vented through a proper scrubbing system.

This guide provides a comprehensive overview for the synthesis of this compound. Researchers should adapt these protocols based on the specific scale and requirements of their work, always adhering to strict safety procedures.

References

An In-depth Technical Guide to 2,6-Difluorobenzoyl Chloride (CAS: 18063-02-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluorobenzoyl chloride is a versatile synthetic intermediate of significant interest in the fields of medicinal chemistry and agrochemical development. Its unique electronic properties, conferred by the two fluorine atoms positioned ortho to the carbonyl group, enhance its reactivity and make it a valuable building block for the synthesis of a wide range of bioactive molecules. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of the biological activities of its derivatives.

Physicochemical Properties

The following tables summarize the key physical and chemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 18063-02-0 | [1] |

| Molecular Formula | C₇H₃ClF₂O | [2] |

| Molecular Weight | 176.55 g/mol | [2] |

| Appearance | Colorless to light orange to yellow clear liquid | [2] |

| Boiling Point | 72-77 °C at 13 mmHg | [1] |

| Density | 1.404 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.501 | [1] |

| Purity | ≥ 97% (GC) | [2] |

Safety and Handling

This compound is a corrosive and flammable liquid that requires careful handling in a well-ventilated fume hood.[3] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[3] It is sensitive to moisture and will react with water to produce hydrochloric acid.[3] Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and strong bases.[3]

Experimental Protocols

Synthesis of this compound

A standard method for the synthesis of this compound involves the reaction of 2,6-difluorobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.

Methodology:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-difluorobenzoic acid (1 equivalent).

-

Slowly add an excess of thionyl chloride (e.g., 2-3 equivalents) to the flask at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 2-4 hours, or until the evolution of gas (SO₂ and HCl) ceases. The progress of the reaction can be monitored by the disappearance of the solid starting material.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude this compound can be purified by fractional distillation under reduced pressure to yield a colorless to pale yellow liquid.

Synthesis of 2-(2,6-Difluorophenyl)-4H-3,1-benzoxazin-4-one

This compound is a key reagent in the synthesis of various heterocyclic compounds, including benzoxazinones, which are known to possess a range of biological activities.[4][5]

Methodology:

-

In a suitable flask, dissolve anthranilic acid (1 equivalent) in a dry aprotic solvent such as pyridine or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add a solution of this compound (1.1 equivalents) in the same dry solvent to the cooled solution of anthranilic acid with constant stirring.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours (typically 4-12 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically poured into ice-water to precipitate the crude product.

-

The solid product is collected by filtration, washed with water, and then with a cold, dilute solution of sodium bicarbonate to remove any unreacted acids.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to afford the pure 2-(2,6-difluorophenyl)-4H-3,1-benzoxazin-4-one.[4][5]

Friedel-Crafts Acylation

This compound can be used as an acylating agent in Friedel-Crafts reactions to introduce the 2,6-difluorobenzoyl group onto an aromatic ring.[1]

Methodology:

-

To a flask containing a stirred suspension of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃, 1.1 equivalents) in a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0 °C, slowly add this compound (1 equivalent).

-

After the formation of the acylium ion complex, slowly add the aromatic substrate (1 equivalent) to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for a specified time (e.g., 1-4 hours) and then let it warm to room temperature. The reaction progress can be monitored by TLC or GC-MS.

-

Once the reaction is complete, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and dilute hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with water, a saturated solution of sodium bicarbonate, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Biological Activities of Derivatives and Signaling Pathways

Derivatives of this compound have shown significant promise as both agrochemicals and therapeutic agents. Two notable examples are the benzoylurea insecticides and the 2,6-difluorobenzamide-based bacterial cell division inhibitors.

Benzoylurea Insecticides: Inhibition of Chitin Synthesis

Derivatives of 2,6-difluorobenzoyl isocyanate, which can be synthesized from this compound, are key components of benzoylurea insecticides.[6] These compounds act as potent insect growth regulators by inhibiting the synthesis of chitin, a crucial component of the insect exoskeleton.[6][7] This disruption of chitin formation leads to failed molting and ultimately, insect death.[7] Because vertebrates do not synthesize chitin, these insecticides exhibit low toxicity to mammals.[6]

Caption: Inhibition of Chitin Synthesis by Benzoylurea Insecticides.

FtsZ Inhibitors: Disruption of Bacterial Cell Division

Novel antibacterial agents have been developed from 2,6-difluorobenzamide, a direct derivative of this compound. These compounds target the filamentous temperature-sensitive protein Z (FtsZ), a bacterial homolog of tubulin that is essential for cell division.[8][9] By binding to FtsZ, these inhibitors stabilize the FtsZ polymer, preventing the dynamic assembly and disassembly of the Z-ring, which is critical for bacterial cytokinesis.[8][10] This disruption of cell division leads to bacterial cell death.[9]

Caption: Mechanism of FtsZ Inhibition by 2,6-Difluorobenzamide Derivatives.

Conclusion

This compound is a valuable and reactive chemical intermediate with significant applications in the synthesis of agrochemicals and pharmaceuticals. The presence of the ortho-difluoro substitution pattern imparts unique properties that have been successfully exploited in the development of targeted biological agents, such as chitin synthesis inhibitors and bacterial cell division inhibitors. The experimental protocols and biological pathway information provided in this guide are intended to support researchers and scientists in the effective utilization of this versatile compound in their research and development endeavors.

References

- 1. 2,6-二氟苯甲酰氯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 18063-02-0 | TCI AMERICA [tcichemicals.com]

- 4. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. uomosul.edu.iq [uomosul.edu.iq]

- 6. Benzoylurea insecticide - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. The Antibacterial Cell Division Inhibitor PC190723 Is an FtsZ Polymer-stabilizing Agent That Induces Filament Assembly and Condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]

- 10. Insights into the Structure, Function, and Dynamics of the Bacterial Cytokinetic FtsZ-Ring - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic Character of 2,6-Difluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic character of 2,6-difluorobenzoyl chloride, a key building block in the synthesis of pharmaceuticals and agrochemicals. The strategic placement of two fluorine atoms ortho to the carbonyl group significantly enhances the electrophilicity of the acyl carbon, rendering it a highly reactive acylating agent. This document details the theoretical basis for its heightened reactivity, presents available quantitative data on its reactions, outlines detailed experimental protocols for its use, and visualizes its role in the synthesis of biologically active compounds and their subsequent mechanisms of action.

Introduction

This compound (C₇H₃ClF₂O) is an aromatic acyl chloride characterized by a benzoyl chloride backbone with two fluorine substituents at the 2 and 6 positions of the benzene ring.[1] This substitution pattern is not merely an incidental structural feature; it is a deliberate design element that profoundly influences the molecule's chemical reactivity. The potent electron-withdrawing nature of the fluorine atoms significantly increases the partial positive charge on the carbonyl carbon, making this compound a strong electrophile and a versatile reagent in organic synthesis.[2] Its utility is particularly pronounced in the construction of complex molecules where the introduction of the 2,6-difluorobenzoyl moiety is crucial for achieving desired biological activity, as seen in various pharmaceuticals and agrochemicals.[3]

Theoretical Framework: The Basis of Enhanced Electrophilicity

The high reactivity of this compound in nucleophilic acyl substitution reactions is primarily governed by the electronic effects exerted by the ortho-fluorine substituents.

2.1. Inductive and Resonance Effects

Fluorine is the most electronegative element, and its presence on the benzene ring exerts a powerful electron-withdrawing inductive effect (-I). In the case of this compound, the two fluorine atoms flanking the acyl chloride group synergistically pull electron density away from the aromatic ring and, consequently, from the carbonyl carbon. This inductive withdrawal significantly depletes the electron density at the carbonyl carbon, making it more electropositive and thus more susceptible to attack by nucleophiles.

While halogens also possess lone pairs that can participate in resonance (+M effect), the inductive effect of fluorine is generally considered to dominate its resonance effect in the context of reactivity at a side chain. The primary impact of the fluorine atoms in this molecule is the enhancement of the carbonyl carbon's electrophilicity.

2.2. Steric Considerations

While the ortho-fluorine substituents do introduce some steric hindrance around the reaction center, this effect is generally outweighed by the profound electronic activation they provide. The relatively small atomic radius of fluorine compared to other halogens means that the steric impediment to an incoming nucleophile is less significant than the electronic enhancement of the electrophilic character of the carbonyl carbon.

Quantitative Data on Reactivity

Table 1: Synthesis of 2,6-Difluorobenzamide Derivatives

| Amine/Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |

| Ammonia | Dehydrating agent | 2,6-Difluorobenzamide | High (not specified) | [4] |

| Generic Amine (R-NH₂) | Base (e.g., triethylamine) | N-substituted-2,6-difluorobenzamide | High (not specified) | [4] |

| Various amines | Not specified | 3-substituted 2,6-difluorobenzamide derivatives | Not specified | [5] |

Table 2: Synthesis of Benzoylurea Insecticides from 2,6-Difluorobenzoyl Isocyanate *

| Reactants | Reaction Conditions | Product | Yield (%) | Reference |

| 2,6-Difluorobenzamide, Oxalyl chloride | Not specified | 2,6-Difluorobenzoyl isocyanate | High | [6] |

| 2,6-Difluorobenzamide, Triphosgene | Continuous flow reaction | 2,6-Difluorobenzoyl isocyanate | Not specified | [6] |

*2,6-Difluorobenzoyl isocyanate is a key intermediate synthesized from 2,6-difluorobenzamide, which is in turn synthesized from this compound.

Experimental Protocols

The following are detailed methodologies for key reactions involving this compound, adapted from established procedures for similar acyl chlorides.

4.1. General Protocol for N-Acylation of Amines

This protocol describes the synthesis of N-substituted-2,6-difluorobenzamides.

-

Materials:

-

This compound

-

Primary or secondary amine (1.0 equivalent)

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Tertiary amine base (e.g., Triethylamine, Pyridine) (1.1 - 1.5 equivalents)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the tertiary amine base to the stirred solution.

-

Add a solution of this compound (1.05 equivalents) in the anhydrous solvent dropwise to the reaction mixture over 15-30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

4.2. General Protocol for Friedel-Crafts Acylation

This protocol describes the acylation of an aromatic compound using this compound.

-

Materials:

-

This compound

-

Aromatic substrate (e.g., benzene, toluene)

-

Lewis acid catalyst (e.g., anhydrous Aluminum chloride, AlCl₃) (1.1 - 1.3 equivalents)

-

Anhydrous inert solvent (e.g., Dichloromethane, Carbon disulfide)

-

Crushed ice

-

Concentrated hydrochloric acid

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, suspend the Lewis acid in the anhydrous solvent.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add this compound (1.0 equivalent) to the stirred suspension.

-

Add the aromatic substrate (1.0-1.2 equivalents) dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-4 hours, or until the reaction is complete as monitored by TLC.

-

Carefully quench the reaction by pouring the mixture onto crushed ice containing concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers and wash with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

-

Role in the Synthesis of Biologically Active Molecules and Their Mechanisms of Action

This compound is a crucial precursor for the synthesis of various biologically active compounds. The resulting 2,6-difluorobenzoyl moiety often acts as a pharmacophore, contributing significantly to the efficacy of the final product.

5.1. Benzoylurea Insecticides: Chitin Synthesis Inhibition

A major application of this compound is in the synthesis of benzoylurea insecticides. These compounds act as insect growth regulators by inhibiting the synthesis of chitin, a key component of the insect exoskeleton. This disruption of the molting process is lethal to insect larvae.

5.2. FtsZ Inhibitors: Disruption of Bacterial Cell Division

Derivatives of 2,6-difluorobenzamide, synthesized from this compound, have been identified as potent inhibitors of the bacterial protein FtsZ.[5] FtsZ is a crucial protein that forms the Z-ring, a structure essential for bacterial cell division. By inhibiting FtsZ, these compounds prevent bacterial proliferation, making them promising candidates for novel antibiotics.

Conclusion

The electrophilic character of this compound, significantly enhanced by the inductive effects of its ortho-fluorine substituents, establishes it as a highly valuable and reactive reagent in modern organic synthesis. Its utility is demonstrated in the efficient synthesis of a diverse range of molecules, including potent agrochemicals and promising pharmaceutical candidates. The ability to readily introduce the 2,6-difluorobenzoyl moiety has led to the development of compounds with targeted biological activities, such as the inhibition of chitin synthesis in insects and the disruption of bacterial cell division. Further exploration of the reactivity of this compound and the biological activities of its derivatives holds considerable promise for advancing research in drug discovery and crop protection.

References

- 1. CAS 18063-02-0: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound 99 18063-02-0 [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition [pubmed.ncbi.nlm.nih.gov]

- 5. CN113666844A - Method for continuously producing 2, 6-difluorobenzoyl isocyanate - Google Patents [patents.google.com]

- 6. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Acyl Chloride Group in 2,6-Difluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluorobenzoyl chloride is a pivotal chemical intermediate, widely employed in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility stems from the reactive acyl chloride functional group, the presence of which is significantly influenced by the two fluorine atoms at the ortho positions of the benzene ring. These fluorine atoms enhance the electrophilic character of the carbonyl carbon, making it a highly effective acylating agent.[3][4] This guide provides a comprehensive analysis of the reactivity of the acyl chloride group in this compound, detailing the electronic and steric factors that govern its chemical behavior. It includes a summary of its reactivity in key transformations, detailed experimental protocols, and a discussion of its application in the synthesis of biologically active molecules, particularly benzoylurea insecticides.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and use in chemical synthesis.

| Property | Value | Reference(s) |

| CAS Number | 18063-02-0 | |

| Molecular Formula | C₇H₃ClF₂O | |

| Molecular Weight | 176.55 g/mol | |

| Appearance | Clear colorless to pale yellow liquid | [5] |

| Boiling Point | 72-77 °C at 13 mmHg | |

| Density | 1.404 g/mL at 25 °C | |

| Refractive Index | n20/D 1.501 | |

| Solubility | Reacts with water and alcohols. Soluble in many organic solvents. | [4] |

Reactivity of the Acyl Chloride Group

The reactivity of the acyl chloride group in this compound is a result of the interplay between electronic and steric effects imparted by the ortho-fluorine substituents.

Electronic Effects

The two fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect (-I effect). This effect significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzoyl chloride.[3][4] This enhanced reactivity allows for reactions to occur under milder conditions and often with higher efficiency.

Steric Effects

The presence of two substituents in the ortho positions introduces steric hindrance around the carbonyl group.[6] This steric bulk can, in principle, hinder the approach of nucleophiles to the reactive center. However, the small size of the fluorine atoms means that this steric hindrance is less pronounced compared to larger ortho-substituents like chlorine or methyl groups. In many cases, the activating electronic effect of the fluorine atoms outweighs the moderate steric hindrance, leading to an overall high reactivity.

Nucleophilic Acyl Substitution

The primary reaction of this compound is nucleophilic acyl substitution. A general mechanism for this reaction is depicted below. The nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group to form the acylated product.

Key Reactions and Applications

This compound is a versatile reagent used in a variety of chemical transformations.

Synthesis of Amides (N-Acylation)

This compound readily reacts with primary and secondary amines to form the corresponding N-substituted 2,6-difluorobenzamides. These reactions are typically fast and high-yielding. The benzamide derivatives are of significant interest in medicinal chemistry. For instance, novel 3-substituted 2,6-difluorobenzamide derivatives have been synthesized and evaluated as inhibitors of the bacterial cell division protein FtsZ, showing promising antibacterial activity.[7][8]

Synthesis of Esters (O-Acylation)

Esterification can be achieved by reacting this compound with alcohols, usually in the presence of a base to neutralize the HCl byproduct. While the reaction is feasible, it may be slower than amidation due to the lower nucleophilicity of alcohols compared to amines.

Friedel-Crafts Acylation

This compound is an effective reagent for Friedel-Crafts acylation of electron-rich aromatic compounds. The reaction introduces the 2,6-difluorobenzoyl group onto an aromatic ring, forming a diaryl ketone. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is typically required to generate the highly electrophilic acylium ion.

Synthesis of Benzoylurea Insecticides

A major industrial application of this compound is in the synthesis of benzoylurea insecticides, such as teflubenzuron and flufenoxuron.[9][10] These compounds act as insect growth regulators by inhibiting chitin synthesis, a crucial component of the insect exoskeleton.[1][3] The synthesis typically involves the reaction of 2,6-difluorobenzoyl isocyanate (derived from 2,6-difluorobenzamide, which in turn can be synthesized from this compound) with a substituted aniline.

The mechanism of action of benzoylurea insecticides involves the inhibition of the enzyme chitin synthase.[1] This enzyme is responsible for the polymerization of N-acetylglucosamine (NAG) to form chitin chains. By inhibiting this key step, the insect is unable to form a new exoskeleton during molting, leading to death.

Experimental Protocols

The following are representative experimental protocols for key reactions involving this compound.

General Procedure for N-Acylation of an Amine

-

Dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 equivalents) in the same solvent to the cooled amine solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

General Procedure for Friedel-Crafts Acylation of an Activated Arene (e.g., Anisole)

-

To a dry, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and a dry solvent such as dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add this compound (1.0 equivalent) to the stirred suspension.

-

Add a solution of the activated arene (e.g., anisole, 1.0 equivalent) in the same solvent dropwise from the dropping funnel, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-6 hours, monitoring by TLC.

-

Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Spectroscopic Data

The following table summarizes key spectroscopic data for this compound, which is crucial for its identification and characterization.

| Spectroscopic Data | Key Features | Reference(s) |

| FTIR (Gas Phase) | Strong C=O stretching band characteristic of an acyl chloride, typically around 1750-1800 cm⁻¹. C-F stretching bands. | [6] |

| ¹H NMR | A complex multiplet in the aromatic region (around 7.0-7.8 ppm) corresponding to the three aromatic protons. | [11] |

| ¹³C NMR | A carbonyl carbon signal (around 160-170 ppm). Signals for the fluorine-substituted carbons will show coupling to fluorine. | [12] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 176 and 178 in a roughly 3:1 ratio due to the chlorine isotopes. A prominent fragment ion corresponding to the 2,6-difluorobenzoyl cation at m/z 141. | [13] |

Conclusion

This compound is a highly reactive and versatile acylating agent. The electron-withdrawing nature of the two ortho-fluorine atoms significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. While steric hindrance from the ortho-substituents is a factor, it is generally overcome by the strong electronic activation. This unique combination of properties makes this compound an invaluable tool in organic synthesis, particularly for the preparation of biologically active compounds such as benzoylurea insecticides and novel pharmaceutical candidates. A thorough understanding of its reactivity profile, as outlined in this guide, is essential for its effective application in research and development.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. Insect chitin synthases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A11286.14 [thermofisher.com]

- 6. This compound [webbook.nist.gov]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Benzoylurea Chitin Synthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. 2,6-Difluorobenzoyl isocyanate | C8H3F2NO2 | CID 2733369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. DSpace-CRIS [zora.uzh.ch]

An In-depth Technical Guide to the Solubility of 2,6-Difluorobenzoyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,6-difluorobenzoyl chloride in organic solvents. Due to the reactive nature of acyl chlorides, this document focuses on qualitative solubility and provides a detailed experimental protocol for its quantitative determination under controlled conditions.

Introduction to this compound

This compound (C₇H₃ClF₂O) is an aromatic acyl chloride that serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its chemical structure, featuring a benzoyl chloride moiety with two fluorine atoms at the 2 and 6 positions of the benzene ring, imparts unique reactivity and makes it a valuable building block in organic synthesis.[2] The compound is a colorless to pale yellow liquid with a pungent odor and is known to be sensitive to moisture.[1][2]

Qualitative Solubility of this compound

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Remarks |

| Chloroform | Soluble[1] | A common non-polar organic solvent. |

| Acetone | Soluble[1] | A polar aprotic solvent. |

| Water | Insoluble (Reacts)[1][3] | Reacts, often violently, to form 2,6-difluorobenzoic acid and hydrochloric acid.[2][3] |

Factors Influencing Solubility

The solubility of this compound in organic solvents is governed by several factors, primarily the principle of "like dissolves like."

-

Polarity of the Solvent: As a polar molecule, this compound is expected to be more soluble in polar organic solvents.

-

Temperature: Solubility of solids and liquids in liquid solvents generally increases with temperature. However, the increased reactivity of this compound at higher temperatures must be considered, as it may lead to degradation or reaction with trace impurities in the solvent.

-

Purity of the Solvent: The presence of water or other nucleophilic impurities in the solvent can lead to the decomposition of this compound, affecting its measured solubility. Therefore, the use of anhydrous solvents is critical.

Caption: Logical relationships of factors affecting solubility.

Experimental Protocol for Determining Solubility

Due to the reactive nature of this compound, a standard gravimetric "shake-flask" method is not ideal. A more suitable approach involves preparing saturated solutions under anhydrous conditions and quantifying the dissolved solute using a spectroscopic or chromatographic method. The following protocol is a representative method.

Objective: To determine the quantitative solubility of this compound in a given anhydrous organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent (e.g., chloroform, acetone, THF, dichloromethane)

-

Inert gas (e.g., nitrogen or argon)

-

Glass vials with PTFE-lined screw caps

-

Syringes and needles

-

0.22 µm PTFE syringe filters

-

Volumetric flasks

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID).

Procedure:

-

Preparation of Standard Solutions:

-

Under an inert atmosphere, accurately prepare a series of standard solutions of this compound in the chosen anhydrous solvent at known concentrations. These will be used to create a calibration curve.

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing a known volume of the anhydrous solvent.

-

Seal the vials tightly under an inert atmosphere.

-

Place the vials in a temperature-controlled shaker and agitate them at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe, ensuring no solid material is disturbed.

-

Immediately filter the collected supernatant through a 0.22 µm PTFE syringe filter into a clean, dry volumetric flask. This step is crucial to remove any suspended microparticles.

-

-

Dilution and Analysis:

-

Accurately dilute the filtered saturated solution with the anhydrous solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample and the standard solutions using a suitable analytical method (e.g., HPLC-UV or GC-FID). The high reactivity of acyl chlorides can make direct analysis challenging; derivatization followed by HPLC analysis is a common approach for accurate quantification.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor. The result can be expressed in units such as g/100 mL or mol/L.

-

Caption: Workflow for determining the solubility of this compound.

Safety Considerations

This compound is a corrosive and moisture-sensitive compound.[1] It can cause severe skin burns and eye damage.[1] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Care should be taken to avoid inhalation of vapors and contact with skin and eyes. Due to its reactivity with water, all glassware and solvents must be scrupulously dried before use.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is not widely published, its qualitative solubility in common solvents like chloroform and acetone is established. For researchers requiring precise solubility data, the experimental protocol outlined in this guide provides a robust framework for its determination under controlled, anhydrous conditions. The high reactivity of this compound necessitates careful handling and the use of appropriate analytical techniques to ensure accurate and reproducible results.

References

An In-depth Technical Guide on the Core Mechanism of Action of 2,6-Difluorobenzoyl Chloride in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Difluorobenzoyl chloride is a pivotal chemical intermediate, primarily utilized in the synthesis of a potent class of insect growth regulators known as benzoylphenylureas (BPUs). While this compound itself does not possess a specific, targeted mechanism of action in biological systems beyond its inherent reactivity as an acyl chloride, the compounds derived from it are highly specific inhibitors of chitin synthesis in arthropods. This technical guide delineates the mechanism of action of these BPU insecticides, providing a comprehensive overview of the affected biochemical pathways, quantitative efficacy data, and detailed experimental protocols relevant to their study.

Introduction: The Role of this compound